
Diethyl N-(4-chlorobenzoyl)-L-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl N-(4-chlorobenzoyl)-L-aspartate is an organic compound that belongs to the class of aspartate derivatives It is characterized by the presence of a 4-chlorobenzoyl group attached to the nitrogen atom of the aspartate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(4-chlorobenzoyl)-L-aspartate typically involves the reaction of diethyl L-aspartate with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl N-(4-chlorobenzoyl)-L-aspartate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: this compound can yield 4-chlorobenzoic acid and L-aspartic acid.
Substitution: Substituted benzoyl derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Diethyl N-(4-chlorobenzoyl)-L-aspartate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Diethyl N-(4-chlorobenzoyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl N-benzoyl-L-aspartate: Similar structure but lacks the chlorine atom on the benzoyl group.
Diethyl N-(4-methylbenzoyl)-L-aspartate: Similar structure with a methyl group instead of a chlorine atom.
Diethyl N-(4-nitrobenzoyl)-L-aspartate: Similar structure with a nitro group instead of a chlorine atom.
Uniqueness
Diethyl N-(4-chlorobenzoyl)-L-aspartate is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
59399-97-2 |
|---|---|
Fórmula molecular |
C15H18ClNO5 |
Peso molecular |
327.76 g/mol |
Nombre IUPAC |
diethyl (2S)-2-[(4-chlorobenzoyl)amino]butanedioate |
InChI |
InChI=1S/C15H18ClNO5/c1-3-21-13(18)9-12(15(20)22-4-2)17-14(19)10-5-7-11(16)8-6-10/h5-8,12H,3-4,9H2,1-2H3,(H,17,19)/t12-/m0/s1 |
Clave InChI |
GALOGVJUEMGPSF-LBPRGKRZSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Ethyl(phenyl)amino]ethyl butylcarbamate](/img/structure/B14611474.png)
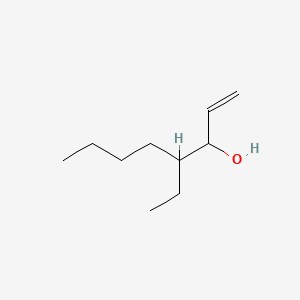
![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
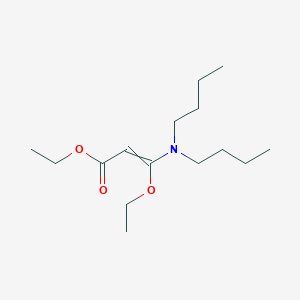


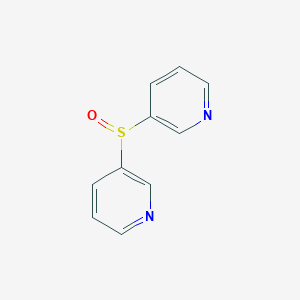
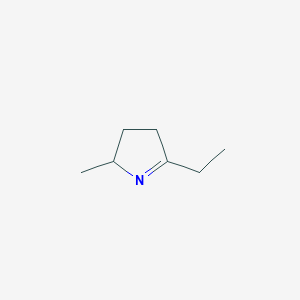
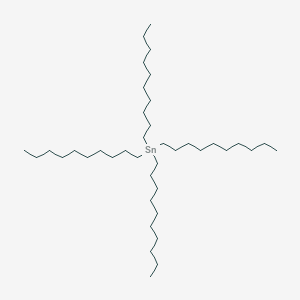
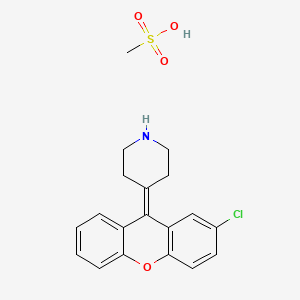
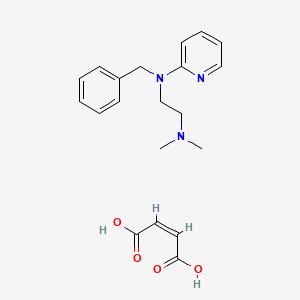
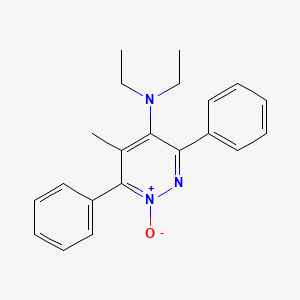
![Silane, [1,4-cyclohexadiene-1,4-diylbis(oxy)]bis[trimethyl-](/img/structure/B14611525.png)
![1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl-](/img/structure/B14611531.png)
